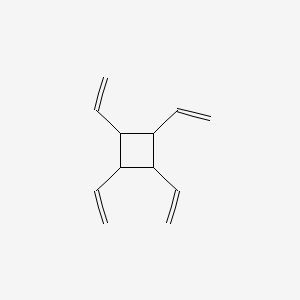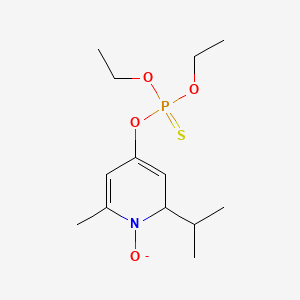
cis,trans,cis-1,2,3,4-Tetravinylcyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis,trans,cis-1,2,3,4-Tetravinylcyclobutane: is an organic compound with the molecular formula C₁₂H₁₆ . It is a cyclobutane derivative with four vinyl groups attached to the ring in a specific stereochemical arrangement.
Métodos De Preparación
The synthesis of cis,trans,cis-1,2,3,4-Tetravinylcyclobutane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Diels-Alder reaction between a diene and a dienophile, followed by selective hydrogenation and dehydrogenation steps to introduce the vinyl groups in the desired positions. Industrial production methods may involve optimized catalytic processes to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
cis,trans,cis-1,2,3,4-Tetravinylcyclobutane undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO₄).
Reduction: Hydrogenation of the vinyl groups can be achieved using catalysts such as palladium on carbon (Pd/C) to form the corresponding saturated cyclobutane derivative.
Aplicaciones Científicas De Investigación
cis,trans,cis-1,2,3,4-Tetravinylcyclobutane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is used in the production of advanced materials, including high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of cis,trans,cis-1,2,3,4-Tetravinylcyclobutane involves its ability to undergo various chemical transformations due to the presence of reactive vinyl groups. These groups can participate in addition, substitution, and polymerization reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
cis,trans,cis-1,2,3,4-Tetravinylcyclobutane can be compared with other cyclobutane derivatives, such as:
cis,trans,trans-1,2,3,4-Tetravinylcyclobutane: Differing in the stereochemistry of the vinyl groups, which can affect the compound’s reactivity and applications.
1,2,3,4-Tetramethylcyclobutane: A similar compound with methyl groups instead of vinyl groups, leading to different chemical properties and uses.
1,2,3,4-Tetrafluorocyclobutane:
This compound stands out due to its unique combination of vinyl groups and cyclobutane ring, offering a balance of reactivity and stability that is valuable in various scientific and industrial contexts.
Propiedades
Número CAS |
87753-95-5 |
|---|---|
Fórmula molecular |
C12H16 |
Peso molecular |
160.25 g/mol |
Nombre IUPAC |
1,2,3,4-tetrakis(ethenyl)cyclobutane |
InChI |
InChI=1S/C12H16/c1-5-9-10(6-2)12(8-4)11(9)7-3/h5-12H,1-4H2 |
Clave InChI |
XXHDHKZTASMVSX-UHFFFAOYSA-N |
SMILES canónico |
C=CC1C(C(C1C=C)C=C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


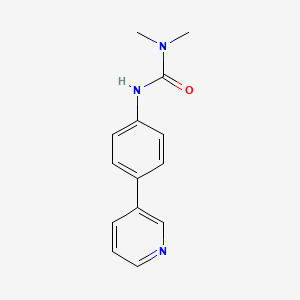
![2-[(1-Nitrosonaphthalen-2-yl)amino]ethan-1-ol](/img/structure/B14411755.png)
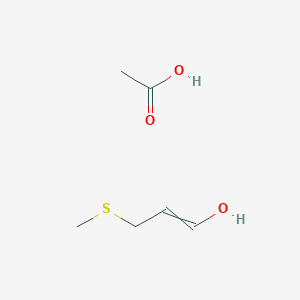
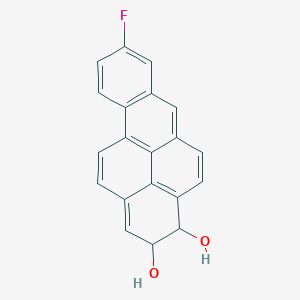
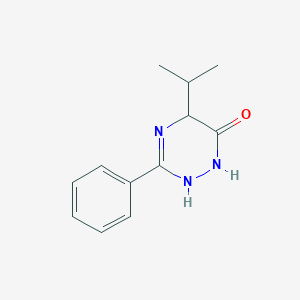
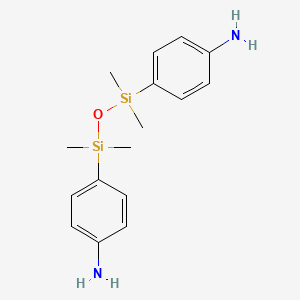
![2-[(2,2-Dimethylpropoxy)carbonyl]benzoate](/img/structure/B14411787.png)
![1-(2,5-Dimethyl-3H-thieno[2,3-d][1,3]diazepin-3-yl)ethan-1-one](/img/structure/B14411789.png)
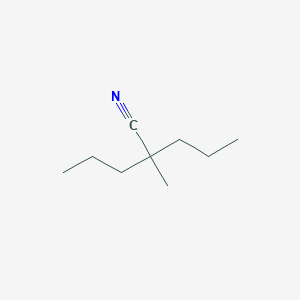
![8,8-Dimethylspiro[4.5]decane-6,10-dione](/img/structure/B14411791.png)
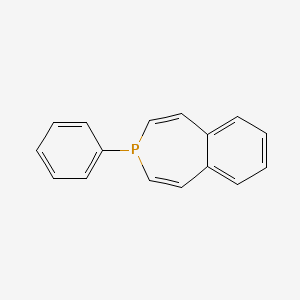
![3-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-3H-imidazo[4,5-c]pyridine](/img/structure/B14411812.png)
